N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide
Description
N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,5-benzodiazepine core substituted with a pyridinyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The presence of the pyridinyl group enhances solubility and binding affinity, while the sulfanyl bridge contributes to conformational rigidity and redox stability. The 2-methylphenyl acetamide moiety may influence lipophilicity and metabolic stability, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-16-8-2-3-9-17(16)26-22(28)15-29-23-14-21(18-10-6-7-13-24-18)25-19-11-4-5-12-20(19)27-23/h2-13H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZOCSQPJXTMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazepine core, followed by the introduction of the pyridine ring and the sulfanylacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzodiazepine or pyridine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide involves several chemical transformations, typically starting from readily available precursors. The compound features a benzodiazepine core linked to a pyridine moiety and an acetamide group, which may enhance its biological activity due to the structural diversity it provides.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of benzodiazepine derivatives. For instance, compounds with similar structural frameworks have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Research indicates that modifications in the benzodiazepine structure can lead to enhanced antitumor efficacy .
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been documented extensively. For example, derivatives of N-phenylacetamides have been synthesized and tested for their effectiveness in animal models of epilepsy. These studies suggest that structural modifications can lead to improved anticonvulsant properties, potentially making this compound a candidate for further investigation in seizure disorders .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has focused on compounds with similar structures that inhibit key enzymes involved in metabolic disorders such as diabetes and Alzheimer’s disease. For instance, sulfonamide derivatives have shown inhibitory effects on α-glucosidase and acetylcholinesterase, suggesting that this compound could possess similar inhibitory activities due to its structural components .
Case Study 1: Antitumor Efficacy
A study explored the synthesis and biological evaluation of new benzodiazepine derivatives, including those with pyridine substitutions. These compounds demonstrated significant activity against multiple cancer cell lines, indicating their potential as novel antitumor agents. The research concluded that further optimization of the chemical structure could enhance efficacy and selectivity against tumor cells .
Case Study 2: Anticonvulsant Screening
In a comprehensive screening of N-substituted acetamides for anticonvulsant activity, several derivatives were found to exhibit promising results in preclinical models. The findings suggest that the introduction of specific substituents can significantly influence the anticonvulsant profile of these compounds. This highlights the potential role of this compound in developing new antiepileptic drugs .
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets in the body. This compound is known to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). By enhancing the inhibitory effects of GABA, this compound can produce sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Benzodiazepine vs. Benzimidazole Derivatives
Compounds like 2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide () replace the benzodiazepine core with a benzimidazole ring. While benzimidazoles are rigid and often used in proton-pump inhibitors (e.g., omeprazole analogs), benzodiazepines offer a larger, more flexible 7-membered ring, enabling diverse binding modes. The sulfanyl group in the target compound contrasts with the sulfinyl/sulfonyl groups in benzimidazole derivatives, which are critical for acid stability and prodrug activation .
Pyrazole- and Pyrimidine-Containing Acetamides
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () features a pyrazolone ring linked to dichlorophenyl and acetamide groups. The dihydro-pyrazol ring introduces planar geometry, whereas the benzodiazepine core allows puckered conformations. The dichlorophenyl group in enhances halogen bonding, whereas the pyridinyl group in the target compound facilitates π-π stacking and hydrogen bonding .
Pharmacological Activity
Antiepileptic and Calcium Channel Modulation
Suvecaltamide (), a Cav channel stabilizer, shares an acetamide backbone but incorporates a trifluoroethoxy-pyridinyl group. The target compound’s benzodiazepine core may confer GABAergic activity, contrasting with suvecaltamide’s calcium channel targeting. This highlights the role of core heterocycles in divergent mechanisms .
Anti-inflammatory and Anti-exudative Effects
Acetamides with triazole-thioether moieties () exhibit anti-exudative activity comparable to diclofenac. The target compound’s sulfanyl bridge may similarly modulate redox pathways, though its benzodiazepine core could favor CNS over peripheral activity .
Structural and Crystallographic Features
Hydrogen Bonding and Dimerization
In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), intermolecular C–H⋯O interactions stabilize crystal packing. The target compound’s amide group likely forms analogous N–H⋯O/N hydrogen bonds, but its benzodiazepine ring may introduce unique torsion angles (e.g., dihedral angles >80° as seen in ) that affect solid-state packing and solubility .
Comparative Data Table
Biological Activity
N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of benzodiazepine derivatives, characterized by the presence of a benzodiazepine core linked to a pyridine moiety and a sulfanyl acetamide group. Its molecular formula is C19H19N5OS, indicating the presence of nitrogen and sulfur in its structure, which may contribute to its biological activity .
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. For instance, studies on related compounds show that they can effectively inhibit seizures in animal models. The mechanism often involves modulation of GABAergic transmission, which is crucial for maintaining neuronal excitability .
Antimicrobial Activity
Some studies have explored the antimicrobial potential of related thiazolopyridine derivatives. These compounds demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM. The binding interactions with bacterial enzymes suggest a promising avenue for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to specific biological targets. These studies have shown that the compound can form multiple hydrogen bonds with key residues in target proteins, enhancing its potential efficacy as a therapeutic agent .
Study 1: Anticonvulsant Screening
In a study evaluating the anticonvulsant properties of similar compounds, several derivatives were synthesized and tested using the maximal electroshock (MES) model. The results indicated that certain compounds exhibited significant protective effects against seizures at varying doses. The most potent derivatives showed activity comparable to established anticonvulsants like phenytoin .
Study 2: Antimicrobial Efficacy
A series of thiazolopyridine derivatives were synthesized and evaluated for their antimicrobial activity. Among these, one compound demonstrated robust activity against E. coli and P. aeruginosa, highlighting the potential for developing new antibiotics based on structural modifications of benzodiazepines and related compounds .
Summary of Research Findings
| Study | Activity Tested | Results | Key Findings |
|---|---|---|---|
| Study 1 | Anticonvulsant | Effective in MES model | Comparable to phenytoin |
| Study 2 | Antimicrobial | MIC = 0.21 µM against E. coli | Promising for antibiotic development |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
